An ANTIMUSCARINIC AGENT selective for the MUSCARINIC RECEPTORS of the BLADDER that is used in the treatment of URINARY INCONTINENCE and URINARY URGE INCONTINENCE.
See also: Tolterodine (has active moiety).
Tolterodine Tartrate
CAS No.: 124937-52-6
Cat. No.: VC20750423
Molecular Formula: C26H37NO7
Molecular Weight: 475.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 124937-52-6 |
---|---|
Molecular Formula | C26H37NO7 |
Molecular Weight | 475.6 g/mol |
IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol |
Standard InChI | InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1 |
Standard InChI Key | TWHNMSJGYKMTRB-KXYUELECSA-N |
Isomeric SMILES | CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES | CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Appearance | Assay:≥98%A crystalline solid |
Chemical Properties and Structure
Tolterodine tartrate is chemically designated as (R)-2-[3-[bis(1-methylethyl)-amino]1-phenylpropyl]-4-methylphenol [R-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt) . This compound has an empirical formula of C26H37NO7 and a molecular weight of 475.6 daltons . Physically, tolterodine tartrate appears as a white, crystalline powder with specific solubility characteristics that affect its pharmaceutical formulation and bioavailability . The compound has a pKa value of 9.87, indicating its weak base properties, which influence its absorption and distribution in the body .
The solubility profile of tolterodine tartrate varies across different solvents, demonstrating its pharmaceutical properties. It exhibits a water solubility of 12 mg/mL, making it moderately soluble in aqueous environments . The compound is readily soluble in methanol, slightly soluble in ethanol, and practically insoluble in toluene, characteristics that impact its formulation process and stability . Additionally, the partition coefficient (Log D) between n-octanol and water is 1.83 at pH 7.3, indicating moderate lipophilicity that enables it to cross biological membranes .
Commercial preparations of tolterodine tartrate include tablets containing either 1 or 2 mg of the active ingredient . These formulations contain several inactive ingredients that enhance stability, bioavailability, and manufacturing consistency including colloidal anhydrous silica, calcium hydrogen phosphate dihydrate, microcrystalline cellulose, hypromellose, magnesium stearate, sodium starch glycolate, stearic acid, and titanium dioxide . These excipients play crucial roles in ensuring proper disintegration, dissolution, and stability of the medication.
Mechanism of Action
Tolterodine functions as a competitive muscarinic receptor antagonist, primarily affecting the muscarinic receptors responsible for controlling bladder contractions and salivary gland secretion . The compound exerts its therapeutic effect by blocking the binding of acetylcholine to these receptors, thereby inhibiting involuntary bladder contractions and reducing the symptoms associated with overactive bladder . This selective antagonism is the cornerstone of tolterodine's clinical efficacy in managing urinary incontinence and frequency.
Pharmacodynamic studies have confirmed tolterodine's pronounced effect on bladder function. In experimental settings with healthy volunteers, administration of a single 6.4 mg dose resulted in measurable urodynamic changes, specifically an increase in residual urine volume, reflecting incomplete bladder emptying, and a decrease in detrusor pressure . These urodynamic alterations are consistent with the expected antimuscarinic action on the lower urinary tract and explain the clinical effectiveness of tolterodine in reducing symptoms of overactive bladder.
Interestingly, tolterodine has shown selectivity in its antimuscarinic effects, with studies in animal models demonstrating that the compound is significantly more active in inhibiting acetylcholine-induced urinary bladder contractions than in affecting electrically induced salivation . This tissue selectivity may partially explain why tolterodine causes less dry mouth—a common antimuscarinic side effect—than some other drugs in the same class.
Pharmacokinetics
The metabolism of tolterodine has important clinical implications because the CYP2D6 enzyme system exhibits genetic polymorphism, dividing the population into poor metabolizers and extensive metabolizers. In poor metabolizers, who lack functional CYP2D6 enzymes, tolterodine is metabolized through alternative pathways, resulting in higher plasma concentrations of the parent compound and potentially different therapeutic and adverse effect profiles. This pharmacogenetic variation can influence individual responses to tolterodine therapy and might require dose adjustments in certain patient populations.
Tolterodine also demonstrates clinically relevant interactions with QT interval prolongation, an important cardiac safety consideration. In controlled studies, dose-dependent QT interval changes were observed, with greater effects at higher doses (8 mg/day) compared to therapeutic doses (4 mg/day) . At the 4 mg daily dose, the QT prolongation effect was approximately 50% to 60% less than that of moxifloxacin (400 mg) at its labeled dose . These findings highlight the importance of careful patient selection and potential dose adjustments in individuals with risk factors for QT prolongation.
Clinical Efficacy
Drug/Dose | N | QTcF (msec) (manual) | QTcF (msec) (machine) | QTcP (msec) (manual) | QTcP (msec) (machine) |
---|---|---|---|---|---|
Tolterodine 2 mg BID | 48 | 5.01 (0.28, 9.74) | 1.16 (-2.99, 5.30) | 4.45 (-0.37, 9.26) | 2.00 (-1.81, 5.81) |
Tolterodine 4 mg BID | 48 | 11.84 (7.11, 16.58) | 5.63 (1.48, 9.77) | 10.31 (5.49, 15.12) | 8.34 (4.53, 12.15) |
Moxifloxacin 400 mg QD | 45 | 19.26 (15.49, 23.03) | 8.90 (4.77, 13.03) | 19.10 (15.32, 22.89) | 9.29 (5.34, 13.24) |
Values represent mean (confidence interval). At Tmax of 1 hr for tolterodine; 95% Confidence Interval
The QT effect of tolterodine was found to correlate with plasma concentration, and there appeared to be a greater QTc interval increase in CYP2D6 poor metabolizers than in CYP2D6 extensive metabolizers . This finding highlights the importance of considering genetic polymorphisms in CYP2D6 when assessing the cardiac safety profile of tolterodine in individual patients. Particular caution is advised when prescribing tolterodine to patients at increased risk of experiencing torsade de pointes, especially those with abnormally long baseline QT/QTc intervals or those taking potent CYP3A4 inhibitors .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume